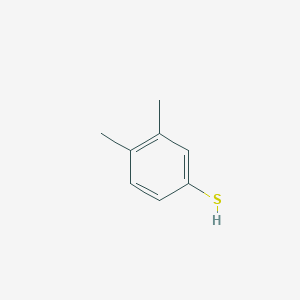

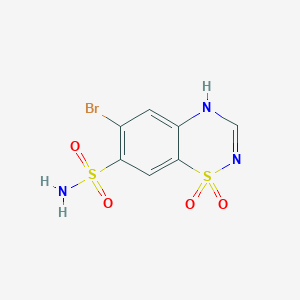

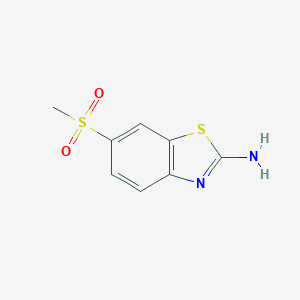

2-Amino-6-(methylsulfonyl)benzothiazole

Übersicht

Beschreibung

SKA 16 ist eine Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen großes Interesse in der wissenschaftlichen Gemeinschaft geweckt hat. Es ist ein Derivat des Neuroprotektivums Riluzol und bekannt für seine Fähigkeit, Calcium-aktivierte Kaliumkanäle mit geringer und mittlerer Leitfähigkeit zu aktivieren. Diese Kanäle spielen eine entscheidende Rolle bei der Modulation von Calcium-Signalkaskaden und dem Membranpotential sowohl in erregbaren als auch in nicht-erregbaren Zellen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKA 16 beinhaltet die Verwendung von Benzothiazolderivaten. Der Prozess beginnt typischerweise mit der Herstellung von Naphtho[1,2-d]thiazol-2-ylamin, das dann verschiedenen chemischen Reaktionen unterzogen wird, um SKA 16 zu produzieren. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von SKA 16 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und automatisierter Systeme, um die Reaktionsbedingungen präzise zu kontrollieren. Qualitätskontrollmaßnahmen werden in verschiedenen Phasen implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

SKA 16 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: SKA 16 kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogene in Gegenwart eines Katalysators wie Eisen(III)-chlorid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von SKA 16 zur Bildung von Naphthochinon-Derivaten führen, während die Reduktion Naphthylamine produzieren kann .

Analyse Chemischer Reaktionen

Types of Reactions

SKA 16 undergoes several types of chemical reactions, including:

Oxidation: SKA 16 can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SKA 16 can lead to the formation of naphthoquinone derivatives, while reduction can produce naphthylamines .

Wissenschaftliche Forschungsanwendungen

SKA 16 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung von Calcium-aktivierten Kaliumkanälen verwendet.

Biologie: Hilft beim Verständnis der Rolle von Kaliumkanälen bei der zellulären Signalübertragung.

Medizin: Potenzieller therapeutischer Wirkstoff für Erkrankungen wie Ataxie, Epilepsie und Bluthochdruck.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Werkzeuge und Medikamente verwendet

Wirkmechanismus

SKA 16 übt seine Wirkungen aus, indem es Calcium-aktivierte Kaliumkanäle mit geringer und mittlerer Leitfähigkeit aktiviert. Diese Kanäle sind an der Regulierung des Flusses von Kaliumionen über die Zellmembran beteiligt, was wiederum das Membranpotential und die Calcium-Signalübertragung moduliert. Die Aktivierung dieser Kanäle durch SKA 16 führt zu einer Hyperpolarisation der Zellmembran, wodurch die zelluläre Erregbarkeit und der Calcium-Einstrom reduziert werden .

Wirkmechanismus

SKA 16 exerts its effects by activating small-conductance and intermediate-conductance calcium-activated potassium channels. These channels are involved in regulating the flow of potassium ions across the cell membrane, which in turn modulates the membrane potential and calcium signaling. The activation of these channels by SKA 16 leads to hyperpolarization of the cell membrane, reducing cellular excitability and calcium influx .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SKA 20: Ein weiteres Benzothiazolderivat, das Calcium-aktivierte Kaliumkanäle aktiviert.

Riluzol: Die Stammverbindung, von der SKA 16 abgeleitet ist, bekannt für ihre neuroprotektiven Eigenschaften.

Einzigartigkeit von SKA 16

SKA 16 ist einzigartig aufgrund seiner höheren Potenz im Vergleich zu Riluzol und anderen ähnlichen Verbindungen. Es wurde gezeigt, dass es Kaliumkanäle bei niedrigeren Konzentrationen aktiviert, was es zu einem effektiveren pharmakologischen Werkzeug macht. Darüber hinaus hat SKA 16 eine längere Halbwertszeit, was sein Potenzial für therapeutische Anwendungen erhöht .

Eigenschaften

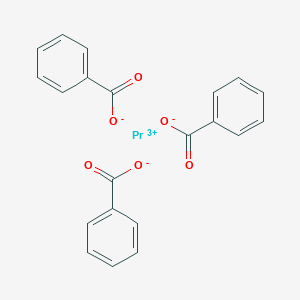

IUPAC Name |

6-methylsulfonyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHNHJAMVNINSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051796 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-67-4 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-6-(methylsulfonyl)benzothiazole function as a corrosion inhibitor for copper in sulfuric acid?

A1: While the exact mechanism isn't detailed in the provided abstracts, [] suggests that this compound acts as an "excellent corrosion inhibitor" for copper in H2SO4 mediums. This likely occurs through adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction between the corrosive acid and the metal. The specific functional groups responsible for this adsorption and the nature of the protective layer (e.g., physical barrier, charge transfer) would require further investigation.

Q2: What types of intermolecular interactions are observed in the crystal structure of this compound derivatives?

A2: Research indicates that this compound derivatives exhibit various intermolecular interactions in their crystal structures []. These interactions include:

Q3: Can you elaborate on the significance of studying these intermolecular interactions in this compound derivatives?

A3: Understanding the specific intermolecular interactions within these molecules offers valuable insights into their physicochemical properties, such as melting point, solubility, and stability []. Furthermore, this knowledge can guide the design of new derivatives with potentially enhanced properties, like improved corrosion inhibition or biological activity. Analyzing these interactions can contribute to developing structure-activity relationship (SAR) models, which are essential in medicinal chemistry and materials science for optimizing compound design.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)